

Chemical and physical properties of Proquinazid

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An In-depth Technical Guide to the Chemical and Physical Properties of **Proquinazid**

Proquinazid is a fungicide belonging to the quinazolinone chemical class, developed for the control of powdery mildew in various crops, including cereals and grapes.[1][2] It operates primarily as a protectant treatment, distinguished by its novel mode of action that inhibits the early stages of fungal development.[3] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biochemical mode of action.

Chemical and Physical Properties

Proquinazid is a white crystalline solid in its pure form.[2][3] Its identity and core physicochemical properties are summarized in the tables below, providing essential data for researchers and scientists.

Table 1: Chemical Identification of Proquinazid



Identifier	Value
IUPAC Name	6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one[1][4]
CAS Number	189278-12-4[1][4][5]
Molecular Formula	C14H17IN2O2[1][2][3]
Molecular Weight	372.20 g/mol [1]
Chemical Family	Quinazolinone[2][3]
Canonical SMILES	CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC[1][6]
InChI Key	FLVBXVXXXMLMOX-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of Proquinazid

Property	Value	Conditions
Physical State	White crystalline solid (pure); Brown, wax-like solid (technical)[3]	
Melting Point	61.5 – 62.0 °C[3][6]	
Boiling Point	Decomposes before boiling[6]	
Density	1.57 ± 0.043 g/cm ³ [3][6]	
Water Solubility	0.93 μg/mL (0.93 mg/L)[3][6]	25°C, pH 7
Vapor Pressure	9 x 10 ⁻⁵ Pa (7 x 10 ⁻⁷ mm Hg) [2][3]	25°C
Octanol/Water Partition Coefficient (Log K _o w)	5.5 ± 0.09[2][3]	25°C
Henry's Law Constant	3 x 10 ⁻² Pa·m³/mol[3]	25°C
Dissociation Constant (pKa)	Does not dissociate[3]	pH 2.4 - 11.6



Table 3: Solubility of Proquinazid in Organic Solvents

Solvent	Solubility (g/L)	Conditions
Acetone	>250[3][6]	25°C
Dichloromethane	>250[3][6]	25°C
Ethyl Acetate	>250[3][6]	25°C
n-Hexane	>250[3]	25°C
1-Octanol	>250[3]	25°C
o-Xylene	>250[3]	25°C
Acetonitrile	154 ± 2.1[3]	25°C
Methanol	136 ± 1.4[3][6]	25°C

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. This section outlines the protocols for the synthesis and analytical determination of **Proquinazid**.

Commercial Synthesis Protocol

Proquinazid is produced via a multi-step chemical synthesis.[6] The process involves the formation of a quinazolinone core followed by specific substitutions to yield the final active ingredient.

The general workflow for the synthesis is as follows:

- Condensation: 2-amino-4,6-dichlorobenzoic acid undergoes condensation with 3-iodobenzoyl chloride. This reaction is conducted in the presence of triethylamine in a dichloromethane solvent to form an amide intermediate.[6]
- Cyclization: The intermediate is cyclized to create the quinazolinone core structure. This is achieved using ammonium acetate under reflux in acetic acid.[6]

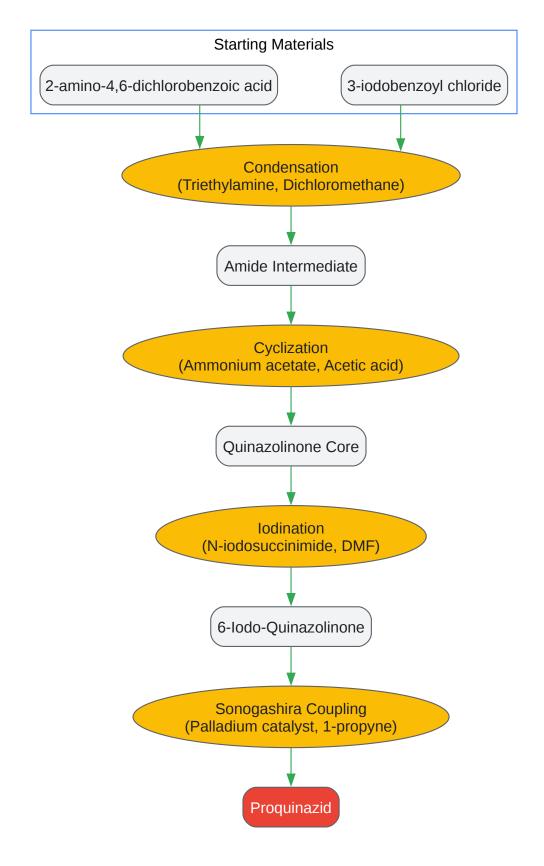


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- Iodination: Selective iodination at the 6-position of the quinazolinone core is performed using N-iodosuccinimide in a dimethylformamide (DMF) solvent.[6]
- Coupling: Finally, a palladium-catalyzed Sonogashira coupling reaction is used to replace the iodo group with 1-propyne, yielding the **proquinazid** molecule.[6]





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Figure 1: Commercial synthesis workflow for **Proquinazid**.

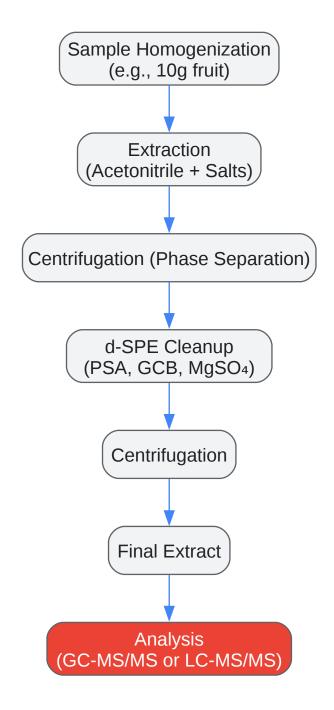


Residue Analysis Protocol (QuEChERS Method)

Analytical methods are essential for determining residue levels in environmental and agricultural samples. A common method for analyzing **proquinazid** in produce like strawberries is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by chromatographic analysis.[7]

- Sample Homogenization: A representative sample (e.g., 10 g of fruit) is homogenized.
- Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile (e.g., 10 mL) is added, along with salts such as magnesium sulfate and sodium chloride, to induce liquid-phase separation. The tube is vortexed vigorously.[8]
- Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid and aqueous phases.[8]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of sorbents like Primary Secondary Amine (PSA) to remove organic acids and Graphitized Carbon Black (GCB) to remove pigments, along with magnesium sulfate to remove excess water.[8] The tube is vortexed and then centrifuged.
- Analysis: The final, cleaned extract is transferred to a vial for analysis by Gas
 Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass
 Spectrometry (MS/MS) for sensitive and selective quantification.[3][9]





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Figure 2: General workflow for QuEChERS-based residue analysis.

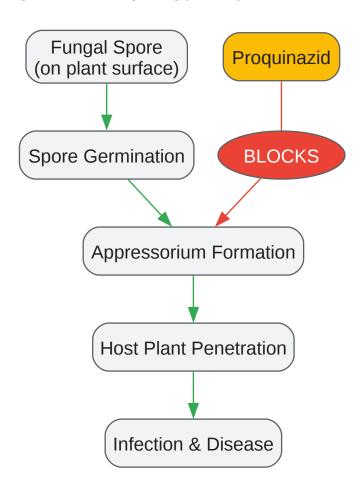
Mode of Action and Signaling Pathways

Proquinazid's fungicidal activity stems from its ability to disrupt key processes in the life cycle of powdery mildew fungi.[3] Its unique mode of action makes it a valuable tool for resistance management.



Primary Mode of Action

The primary mode of action for **Proquinazid** is the inhibition of spore germination and the formation of appressoria—specialized infection structures that fungi use to penetrate host plant tissues.[3][10][11] By blocking appressorial development, **Proquinazid** effectively prevents the pathogen from establishing an infection.[3][11] This action is primarily preventative, with no significant curative activity against existing infections.[3][11] The Fungicide Resistance Action Committee (FRAC) classifies **Proquinazid** in Group 13, targeting signal transduction, though the precise molecular target within the signaling pathway remains to be fully elucidated.[12]



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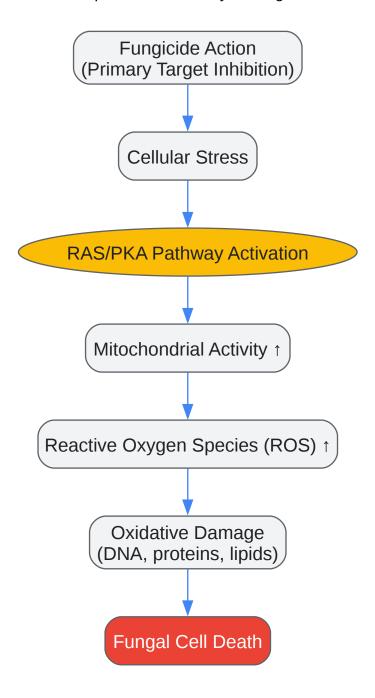
Figure 3: **Proquinazid**'s inhibition of the fungal infection process.

Secondary and General Fungal Stress Pathways

In addition to its primary mechanism, a possible secondary mode of action for **Proquinazid** involves the stimulation of the host plant's own defense genes.[10]



Furthermore, many fungicides, despite having different primary targets, can induce a common downstream cellular death pathway in fungi. Research in yeast models suggests that the cellular stress caused by a fungicide's primary action can be sensed by the RAS/PKA signaling pathway.[13] This cascade activation leads to increased mitochondrial activity and the production of reactive oxygen species (ROS), which cause widespread oxidative damage to DNA and other critical cellular components, ultimately leading to cell death.[13]



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Figure 4: General oxidative damage pathway induced by fungicides.

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